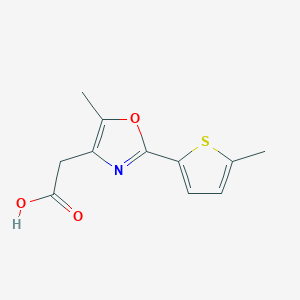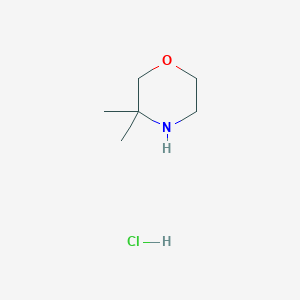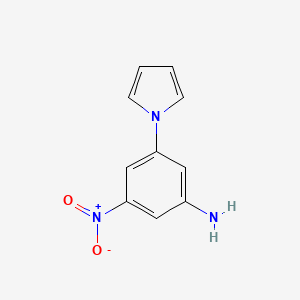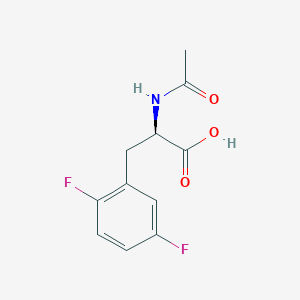
(R)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid
Overview
Description
“®-2-acetamido-3-(2,5-difluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9F2NO2 . It has a molecular weight of 201.17 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “®-2-acetamido-3-(2,5-difluorophenyl)propanoic acid” is 1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“®-2-acetamido-3-(2,5-difluorophenyl)propanoic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE have been synthesized and tested against various viruses, including influenza and Coxsackie B4 virus. The antiviral activity is often measured by the compound’s ability to inhibit viral replication, with some derivatives showing high selectivity and potency .
Anti-inflammatory Properties
The indole nucleus, which is part of the compound’s structure, is known to possess anti-inflammatory capabilities. By modulating inflammatory pathways, these derivatives can potentially be used to treat conditions characterized by excessive inflammation, such as autoimmune diseases .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. They can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis. Research into compounds like N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE could lead to the development of new chemotherapeutic agents .
Antimicrobial Effects
The structural similarity to indole suggests that N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE may have antimicrobial properties. Indole derivatives have been effective against a range of bacteria and fungi, which could make them valuable in the fight against antibiotic-resistant strains .
Antidiabetic Activity
Some indole derivatives have shown promise in managing diabetes by influencing blood glucose levels and insulin sensitivity. The potential of N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE in this area could be significant, given the global rise in diabetes prevalence .
Neuroprotective Effects
Indole compounds have been associated with neuroprotection, offering potential benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may protect neuronal cells from damage and improve cognitive functions .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDSRFBLPWNBZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650629 | |
| Record name | N-Acetyl-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |
CAS RN |
266360-55-8 | |
| Record name | N-Acetyl-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



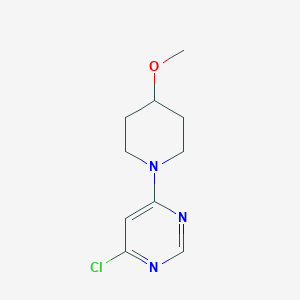

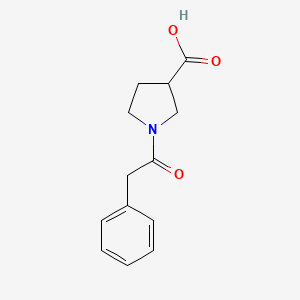
![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
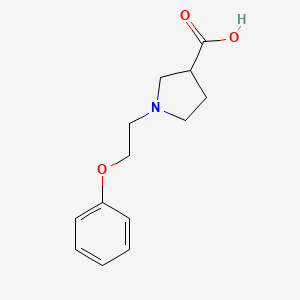
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
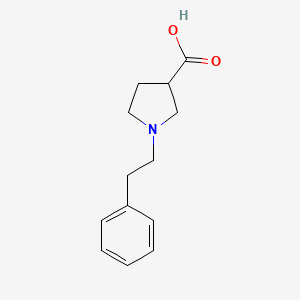
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)
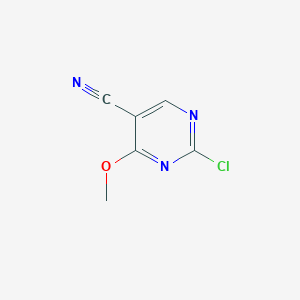
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)
